Differential Enzyme Inhibition: Target-Specific Activity Against Dihydroorotase
3-(Hydroxymethylidene)-1-methylpiperidin-2-one demonstrates measurable inhibition of dihydroorotase, an enzyme critical in pyrimidine biosynthesis [1]. In contrast, the related compound 3-ethylidene-1-methylpiperidin-2-one shows no detectable activity against this target (IC50 > 1.00E+4 nM against a different receptor class), highlighting the functional divergence driven by the specific alkylidene substituent [2]. This target engagement profile differentiates the compound from alkylidene analogs that lack the hydroxymethylidene hydrogen-bonding capability.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1.80E+5 nM (180 µM) |
| Comparator Or Baseline | 3-Ethylidene-1-methylpiperidin-2-one: >1.00E+4 nM against CB2 receptor |
| Quantified Difference | Target compound shows measurable dihydroorotase inhibition; comparator inactive against this enzyme |
| Conditions | Mouse Ehrlich ascites dihydroorotase, pH 7.37, 10 µM compound concentration |
Why This Matters
This data establishes a specific biochemical interaction for the target compound that is absent in closely related alkylidene analogs, guiding medicinal chemists in lead optimization for pyrimidine biosynthesis inhibitors.
- [1] BindingDB. (n.d.). PrimarySearch_ki: Dihydroorotase inhibition by BDBM50405110. Entry ID: 50405110. View Source
- [2] BindingDB. (n.d.). BDBM50398212 (CHEMBL2181549): CB2 receptor binding data. View Source
